(R)-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate involves several steps, starting with the preparation of the key intermediates. The process typically includes the following steps:
Preparation of 5-Methylisoxazole: This can be synthesized from 3-methyl-2-butanone and hydroxylamine hydrochloride under acidic conditions.
Formation of the Amino Group: The 5-Methylisoxazole is then reacted with an appropriate amine to introduce the amino group.
Coupling with Benzoic Acid Derivative: The resulting intermediate is coupled with a benzoic acid derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, ®-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, ®-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate has potential applications as a drug candidate. Its unique structure and ability to interact with specific molecular targets make it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in fields like materials science, catalysis, and environmental chemistry.
Mechanism of Action
The mechanism of action of ®-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methylisoxazole: This compound shares the isoxazole ring structure and can undergo similar chemical reactions.
4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide: This compound has a similar sulfonamide group and can be used in similar applications.
Uniqueness
What sets ®-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets
Properties
Molecular Formula |
C21H19N5O7S |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
[(2R)-1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] 4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C21H19N5O7S/c1-11-9-18(25-33-11)24-19(27)12(2)32-20(28)13-3-5-14(6-4-13)26-34(30,31)15-7-8-16-17(10-15)23-21(29)22-16/h3-10,12,26H,1-2H3,(H2,22,23,29)(H,24,25,27)/t12-/m1/s1 |
InChI Key |
MJMCZKNBOMVECG-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)[C@@H](C)OC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4 |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)OC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.